molecular formula C16H11NO2 B14762230 Phenyl(3-phenyl-1,2-oxazol-5-yl)methanone CAS No. 1152-17-6

Phenyl(3-phenyl-1,2-oxazol-5-yl)methanone

Cat. No.: B14762230
CAS No.: 1152-17-6
M. Wt: 249.26 g/mol
InChI Key: AUBKPDRFZYPUEF-UHFFFAOYSA-N
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Description

Phenyl(3-phenyl-1,2-oxazol-5-yl)methanone is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a phenyl group attached to the 3-position of the oxazole ring and a methanone group at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(3-phenyl-1,2-oxazol-5-yl)methanone typically involves the Erlenmeyer-Plöchl azlactone synthesis method. This classical process involves the condensation of an aromatic aldehyde with an amino acid derivative in the presence of acetic anhydride and sodium acetate . The reaction proceeds through the formation of an intermediate azlactone, which subsequently undergoes cyclization to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Phenyl(3-phenyl-1,2-oxazol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and alkyl halides.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenyl(3-phenyl-1,2-oxazol-5-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(3-phenyl-1,2-oxazol-5-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone
  • Phenyl(3-phenyl-1,2-oxazol-4-yl)methanone
  • Phenyl(3-phenyl-1,2-oxazol-5-yl)ethanone

Uniqueness: Phenyl(3-phenyl-1,2-oxazol-5-yl)methanone is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications .

Properties

CAS No.

1152-17-6

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

phenyl-(3-phenyl-1,2-oxazol-5-yl)methanone

InChI

InChI=1S/C16H11NO2/c18-16(13-9-5-2-6-10-13)15-11-14(17-19-15)12-7-3-1-4-8-12/h1-11H

InChI Key

AUBKPDRFZYPUEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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